molecular formula C12H15ClN4O B1521958 N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185069-63-9

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B1521958
CAS No.: 1185069-63-9
M. Wt: 266.73 g/mol
InChI Key: WPTCBRUVBFITPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide Hydrochloride

This compound is a synthetic heterocyclic compound characterized by a pyrazole core substituted with an ethyl group at position 1, a carboxamide group at position 5, and a 3-aminophenyl substituent. Its hydrochloride salt form enhances solubility, making it a valuable intermediate in pharmaceutical and agrochemical research. This compound belongs to the pyrazole carboxamide family, a class of molecules renowned for diverse biological activities, including anticancer, anti-inflammatory, and pesticidal properties.

Chemical Identity and Nomenclature

Molecular Structure and Formula

The compound’s molecular formula is C₁₂H₁₅ClN₄O (hydrochloride salt) and C₁₂H₁₄N₄O (free base), with a molecular weight of 266.73 g/mol (hydrochloride) and 230.27 g/mol (free base). The pyrazole ring is substituted at positions 1 (ethyl group), 3 (carboxamide linked to 3-aminophenyl), and 5 (additional hydrogen). The hydrochloride salt introduces a chlorine atom, enhancing stability and bioavailability.

Key Structural Features:
  • Pyrazole core : Five-membered ring with two adjacent nitrogen atoms.
  • Ethyl substituent : At position 1, influencing steric and electronic properties.
  • Carboxamide group : At position 5, enabling hydrogen bonding and bioactivity modulation.
  • 3-Aminophenyl moiety : Contributes aromaticity and potential for π–π interactions.
Property Value Source
Molecular Weight 266.73 g/mol (hydrochloride)
LogP -0.24 (free base)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

IUPAC Nomenclature and Synonyms

The IUPAC name for the free base is N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide , while the hydrochloride salt is designated This compound . Common synonyms include:

  • 2-Ethyl-2H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide
  • STK312254 (depositor-supplied identifier).

Historical Development of Pyrazole Carboxamide Derivatives

Properties

IUPAC Name

N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10;/h3-8H,2,13H2,1H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTCBRUVBFITPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an aminophenyl group and a carboxamide moiety. Its chemical structure can be represented as follows:

C12H14ClN3O\text{C}_{12}\text{H}_{14}\text{ClN}_{3}\text{O}

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyrazole compounds displayed potent inhibitory effects against various bacterial strains, including Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.49 to 31.25 μg/ml, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (μg/ml)
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamideH. influenzae0.49
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamideH. parainfluenzae7.81

2. Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A related study reported that certain pyrazole compounds exhibited effective inhibition of lipopolysaccharide (LPS)-induced NF-κB/AP-1 activity, correlating with reduced inflammation .

Table 2: Inhibition of Inflammatory Pathways

CompoundIC50 (μM)Mechanism
Pyrazole Derivative A<50COX Inhibition
Pyrazole Derivative B<30NF-κB/AP-1 Inhibition

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in key biochemical pathways, such as COX enzymes, leading to decreased production of pro-inflammatory mediators . Additionally, its structural characteristics allow it to bind effectively to bacterial enzymes, disrupting their function and leading to microbial death.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various pyrazole derivatives revealed that this compound demonstrated superior activity against biofilm-forming strains of H. influenzae. The compound inhibited biofilm formation significantly more than standard antibiotics, suggesting its potential for treating chronic infections associated with biofilms .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests showed that the compound exhibited minimal toxicity towards eukaryotic cells at concentrations effective against bacterial strains. The half-maximal effective concentration (EC50) was determined to be 278.8 μg/ml, indicating a favorable safety profile for further development .

Scientific Research Applications

1.1. Neuropharmacology

The compound has been identified as a promising agent for treating central nervous system (CNS) disorders. It acts as a partial agonist for trace amine-associated receptors (TAARs), particularly TAAR1, which are implicated in various neurological conditions. Research indicates that it may effectively address disorders such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Schizophrenia
  • Depression and Anxiety Disorders
  • Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's disease)

The compound demonstrates a favorable safety profile compared to traditional medications, potentially leading to fewer side effects in clinical applications .

1.2. Cancer Treatment

N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride has shown promise as an anti-cancer agent. Its structure allows it to interact with various kinases involved in cancer cell proliferation. Specifically, studies have highlighted its effectiveness against the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation. Notably, derivatives of this compound have been optimized to exhibit high potency against CDK16, making it a candidate for further development in cancer therapies .

2.1. Glycation Inhibition

The compound has been explored for its ability to inhibit the Maillard reaction, which leads to the formation of advanced glycation end products (AGEs). These compounds are implicated in diabetic complications such as retinopathy and neuropathy. By preventing glycation, this compound could offer therapeutic benefits for diabetic patients .

Structure-Activity Relationship (SAR) Studies

Research on the SAR of pyrazole derivatives has revealed that modifications to the core structure can significantly enhance biological activity. The 3-amino group on the phenyl ring and the ethyl substituent on the pyrazole scaffold contribute to its pharmacological properties. Ongoing studies aim to refine these structures to optimize efficacy and selectivity against specific biological targets .

4.1. Clinical Trials

Preliminary clinical trials have indicated that compounds similar to this compound may reduce symptoms in patients with anxiety and mood disorders. The trials focus on dosage optimization and long-term effects, aiming to establish a solid foundation for clinical use.

4.2. Comparative Efficacy Studies

Studies comparing this compound with existing treatments for ADHD and depression suggest that it may provide comparable efficacy with improved tolerability profiles, reducing the risk of adverse effects commonly associated with conventional therapies .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
NeuropharmacologyADHD, Schizophrenia, DepressionPartial agonist at TAARs
Cancer TreatmentInhibition of CDK16High potency against cancer cell lines
Glycation InhibitionPrevention of diabetic complicationsInhibits formation of AGEs
Clinical TrialsMood disordersComparable efficacy with fewer side effects

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and aromatic amine group undergo oxidation under controlled conditions.

Reaction TargetReagents/ConditionsProductsYield/Notes
Pyrazole ringH<sub>2</sub>O<sub>2</sub>, acidic mediaOxidized pyrazole derivativesModerate yield (~60%)
Aromatic amine (–NH<sub>2</sub>)KMnO<sub>4</sub>, basic conditionsNitroso or nitro derivativesRequires anhydrous conditions

Mechanistic Insights :

  • Pyrazole ring oxidation involves electrophilic attack at the α-carbon, forming hydroxylated intermediates that dehydrate to yield conjugated oxides .

  • Aromatic amine oxidation proceeds via a radical mechanism, generating nitroso intermediates that further oxidize to nitro compounds.

Reduction Reactions

The carboxamide group and aromatic system participate in reduction reactions.

Reaction TargetReagents/ConditionsProductsYield/Notes
Carboxamide (–CONH<sub>2</sub>)LiAlH<sub>4</sub>, THF, 0°CPrimary amine (–CH<sub>2</sub>NH<sub>2</sub>)High selectivity (>85%)
Aromatic nitro groups (if present post-oxidation)H<sub>2</sub>, Pd/C, ethanolReduced amine derivativesRequires inert atmosphere

Key Findings :

  • LiAlH<sub>4</sub> selectively reduces the carboxamide to a methylene amine without affecting the pyrazole ring.

  • Catalytic hydrogenation restores aromatic amines from nitro derivatives, preserving the pyrazole structure .

Substitution Reactions

The electron-rich aromatic amine and pyrazole ring enable electrophilic substitution.

Reaction TypeReagents/ConditionsProductsYield/Notes
Electrophilic aromatic substitution (EAS)Br<sub>2</sub>, FeBr<sub>3</sub>, DCMBrominated phenyl derivativesPara-substitution dominates (>70%)
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium saltsRequires phase-transfer catalysts

Mechanistic Pathways :

  • Bromination occurs preferentially at the para position of the aromatic amine due to resonance stabilization .

  • N-Alkylation targets the pyrazole’s tertiary nitrogen, forming stable ammonium salts under basic conditions.

Catalytic Cyclization and Cross-Coupling

Advanced synthetic applications include metal-catalyzed transformations.

ReactionCatalysts/ConditionsProductsYield/Notes
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl pyrazole derivatives78–82% yield
Oxidative aromatizationCu(OTf)<sub>2</sub>, [bmim]PF<sub>6</sub>1,3,5-TriarylpyrazolesOne-pot synthesis, recyclable catalyst

Research Highlights :

  • Copper triflate with ionic liquids enables efficient oxidative aromatization without external oxidants .

  • Palladium-catalyzed cross-coupling introduces aryl groups to the pyrazole core, enhancing structural diversity .

Acid-Base Reactivity

The hydrochloride salt influences solubility and reactivity.

PropertyConditionsObservations
SolubilityAqueous NaOH (pH > 10)Free base precipitates
StabilityAqueous HCl (pH < 2)Salt remains stable, no decomposition

Applications :

  • The hydrochloride form improves aqueous solubility for biological assays .

  • Deprotonation in basic media facilitates further functionalization of the aromatic amine.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules, emphasizing substituent effects, physicochemical properties, and structure-activity relationships (SAR).

Key Structural Differences

Compound Name Core Structure Pyrazole Substituents Aromatic Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride Pyrazole-carboxamide 1-Ethyl 3-Aminophenyl C₁₂H₁₆ClN₄O* 282.74† Hydrophilic hydrochloride salt; meta-amino group enhances hydrogen bonding
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide 1-Methyl, 5-CF₃ 3-Chlorophenyl C₁₁H₈ClF₃N₃O 309.65 Lipophilic CF₃ and chloro groups; methyl substituent reduces steric bulk
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride () Thiophene-carboxamide 4-Chloro-1-methyl (pyrazole) 3-Fluorophenyl, amino-propan-2-yl C₁₈H₁₈Cl₃FN₄OS 473.78 Complex structure with thiophene and fluorophenyl; dual chloro groups enhance halogen bonding

*Molecular formula inferred from nomenclature; †Calculated based on PubChem standards.

Substituent Effects on Physicochemical Properties

  • Amino vs. Chloro/Fluoro Groups: The meta-aminophenyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro () and fluoro () substituents, which prioritize hydrophobic interactions .
  • Pyrazole Substituents : The ethyl group in the target compound provides moderate lipophilicity, contrasting with the trifluoromethyl group in ’s compound, which significantly enhances metabolic stability but reduces solubility .
  • Salt Forms : Both the target compound and ’s derivative utilize hydrochloride salts to improve bioavailability, a critical factor in drug design .

Structure-Activity Relationship (SAR) Insights

  • Meta-Amino Positioning: highlights that meta-substituted aminophenyl groups in benzothiazole sulfonamides exhibit distinct SAR compared to para-substituted analogs, suggesting enhanced target binding for the meta configuration . While the target compound is a carboxamide, this trend may extrapolate to its activity.

Research Findings and Implications

  • Solubility and Bioavailability : The hydrochloride salt in the target compound suggests prioritization of aqueous solubility, a common strategy in lead optimization .
  • SAR Trends: The meta-aminophenyl group’s role in hydrogen bonding aligns with broader medicinal chemistry principles, where aromatic amines are leveraged for receptor anchoring .
  • Comparative Limitations : Unlike ’s thiophene-containing analog, the target compound lacks heteroaromatic diversity, which may limit its binding versatility in certain targets .

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step process:

  • Formation of the pyrazole ring system via condensation of hydrazine derivatives with β-keto esters or related precursors.
  • Introduction of the ethyl substituent on the pyrazole nitrogen.
  • Functionalization at the 5-position to introduce the carboxamide group.
  • Coupling with 3-aminophenyl derivatives.
  • Conversion to the hydrochloride salt for isolation.

Preparation via Magnesium-Organic Base Mediated Carbonylation (Patent CN103958496A)

One robust method involves:

  • Step i: Deprotonation
    A pyrazole precursor (formula II) is deprotonated using a magnesium-organic base (Grignard reagent), which selectively activates the pyrazole nitrogen for further reaction.

  • Step ii: Carbonylation
    The deprotonated intermediate is reacted with carbon dioxide or an equivalent to form a 1H-pyrazole-5-carboxylate intermediate (formula I-A).

  • Step iii: Conversion to Carboxyl Chloride and Amide
    The carboxylate intermediate is further converted to a carboxyl chloride (formula I) and then reacted with the 3-aminophenyl compound to form the target carboxamide.

Advantages:

  • High selectivity and yield under mild conditions.
  • Avoids extensive purification steps between stages, saving time and resources.
  • Scalable and safe for technical production.
Step Reaction Type Reagents/Conditions Product Notes
i Deprotonation Magnesium-organic base (Grignard reagent) Activated pyrazole intermediate Selective, mild temperature
ii Carbonylation CO2 or equivalent 1H-pyrazole-5-carboxylate In-situ conversion, no purification
iii Conversion to acid chloride Thionyl chloride or equivalent Pyrazole-5-carbonyl chloride Ready for amidation
iv Amidation 3-Aminophenyl derivative + base Target carboxamide Efficient coupling

This method was detailed in the Chinese patent CN103958496A and is considered highly efficient for preparing N-substituted pyrazole carboxamides.

Hydrazine Condensation Route (Arkat-USA Research)

Another synthetic route involves:

  • Starting from N-Boc-β-alanine , which is transformed into β-keto esters by Masamune-Claisen condensation.
  • The β-keto ester is reacted with hydrazine derivatives to form 1-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
  • Acidolytic deprotection with HCl in ethyl acetate yields the free amino-substituted pyrazoles.

This method allows the introduction of various substituents on the pyrazole ring and amine functionalities, enabling the synthesis of 3-aminophenyl-substituted pyrazoles after further functional group manipulations.

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Masamune-Claisen Condensation N-Boc-β-alanine + suitable reagents β-Keto ester - Literature procedure
2 Cyclization with hydrazine Hydrazine derivatives, reflux in MeOH Pyrazolyl carbamates 48–83 Formation of pyrazole ring
3 Deprotection HCl–EtOAc Amino-substituted pyrazoles 78–84 Free amine generated

This approach is versatile for preparing substituted pyrazoles and their derivatives, including 3-aminophenyl substitutions.

Preparation from Pyrazolecarbonitrile Intermediates (US Patent US3760084A)

This classical method includes:

  • Synthesizing 5-amino-3-ethyl-1-phenyl-4-pyrazolecarbonitrile by refluxing (1-ethoxypropylidene)malononitrile with phenylhydrazine derivatives and sodium acetate in ethanol.
  • Hydrolysis of the nitrile group under reflux with sodium hydroxide and ethanol to yield the carboxamide.
  • Purification by recrystallization from acetone-hexane or ethanol.

This method is adaptable to various substituted phenylhydrazines, including 3-aminophenyl derivatives, to produce the corresponding pyrazole carboxamides.

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Pyrazole formation (1-ethoxypropylidene)malononitrile + 3-aminophenylhydrazine + NaOAc, reflux in EtOH Pyrazolecarbonitrile - 24 h reflux, filtration purification
2 Hydrolysis to carboxamide 2N NaOH + EtOH, reflux 6.5 h Pyrazole-5-carboxamide - Followed by recrystallization

This method is well-documented and yields crystalline products suitable for further derivatization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Magnesium-Base Carbonylation Grignard reagent, CO2, thionyl chloride, amine coupling Mild, selective, scalable Requires handling of reactive Mg reagents High (not explicitly quantified)
Hydrazine Condensation Route N-Boc-β-alanine, hydrazine derivatives, acid deprotection Versatile, functional group tolerant Multi-step, moderate yields 48–84
Pyrazolecarbonitrile Hydrolysis (1-ethoxypropylidene)malononitrile, hydrazine, NaOH reflux Classical, straightforward Long reflux times, purification needed Moderate to high

Research Findings and Notes

  • The magnesium-organic base method (Grignard reagent) allows in-situ generation of key intermediates without isolation, minimizing loss and purification steps, which is advantageous for industrial-scale synthesis.

  • Hydrazine condensation methods provide flexibility in substituent introduction but require careful control of reaction conditions and subsequent deprotection steps.

  • The pyrazolecarbonitrile intermediate route is well-established and allows access to a variety of substituted pyrazole carboxamides via nitrile hydrolysis, but involves longer reaction times and multiple purification steps.

  • Acidification to form the hydrochloride salt is typically achieved by treatment with hydrogen chloride in ethyl acetate or similar solvents, improving compound stability and handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, a similar compound, ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate, was synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux . For the target compound, coupling 1-ethyl-1H-pyrazole-5-carboxylic acid with 3-aminophenylamine in the presence of a coupling agent (e.g., EDC/HOBt) in DMF is a plausible route. Post-synthesis, purification via recrystallization or column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH) ensures ≥95% purity. Hydrochloride salt formation can be achieved by treating the freebase with HCl in ethanol.

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for CH₂) .
  • X-ray Crystallography : Resolve bond lengths and angles, as demonstrated for 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (monoclinic, P2₁/n space group) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z ~335) and purity.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzymatic Assays : For kinase or protease inhibition (e.g., factor Xa), use fluorogenic substrates and measure IC₅₀ values. For example, razaxaban (a pyrazole-carboxamide analog) showed IC₅₀ = 1.2 nM against factor Xa using chromogenic substrate S-2765 .
  • Cellular Assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (TNF-α/IL-6 ELISA in LPS-stimulated macrophages).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve selectivity for target enzymes?

  • Methodology :

  • P1 Ligand Optimization : Replace the 3-aminophenyl group with bioisosteres (e.g., benzisoxazole in razaxaban) to enhance binding pocket compatibility .
  • P4 Modifications : Introduce substituents (e.g., trifluoromethyl) to reduce plasma protein binding and improve permeability, as seen in razaxaban’s pharmacokinetic optimization .
  • Selectivity Screening : Test against off-target enzymes (e.g., trypsin, kallikrein) to identify structural motifs causing cross-reactivity.

Q. What strategies enhance oral bioavailability and in vivo efficacy?

  • Methodology :

  • LogP Optimization : Adjust lipophilicity (e.g., via alkyl chain length or halogenation) to balance solubility and membrane permeability.
  • Salt Formation : Hydrochloride salts improve aqueous solubility, as demonstrated in razaxaban’s clinical development .
  • Pharmacokinetic Profiling : Conduct rodent studies to measure AUC, Cmax, and half-life. For razaxaban, oral bioavailability exceeded 50% in preclinical models .

Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodology :

  • Standardize Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and incubation time.
  • Meta-Analysis : Compare data from orthogonal methods (e.g., SPR vs. fluorescence polarization). For example, razaxaban’s potency was validated using both enzymatic and clot-based assays .
  • Crystallographic Validation : Resolve ligand-enzyme complexes to confirm binding modes, as done for pyrazole derivatives in kinase studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.